molecular formula C12H16OS2 B159939 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 130184-19-9

6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Cat. No. B159939
M. Wt: 240.4 g/mol
InChI Key: FFJVWROXKBHBGI-UHFFFAOYSA-N
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Description

6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene (6-oxa-DTPT) is a bicyclic sesquiterpene that has been studied for its potential medicinal applications. 6-oxa-DTPT is a member of the dithiabicyclo family, which is a class of bicyclic sesquiterpenes composed of two fused rings with a central carbon-carbon double bond. 6-oxa-DTPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-oxa-DTPT has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases. It has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain bacteria.

Mechanism Of Action

The mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is not yet fully understood. However, it is believed that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain proteins involved in the regulation of cell proliferation and apoptosis.

Biochemical And Physiological Effects

6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been shown to possess antioxidant, anti-allergic, and anti-diabetic properties. It has also been found to possess anti-tumor and anti-viral activity.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments include its low cost and ease of synthesis. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biological activities, making it an attractive target for further investigation. However, there are some limitations to using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments. For example, it is difficult to synthesize large quantities of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene, and it is not yet fully understood how it works at a molecular level.

Future Directions

The potential applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene are still being explored. Future research should focus on understanding the mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its potential therapeutic applications. In addition, further research should focus on developing more efficient methods for synthesizing 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and improving its bioavailability. Finally, further research should focus on exploring the potential of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene as an anti-cancer agent and as a treatment for other diseases.

properties

IUPAC Name

6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS2/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJVWROXKBHBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=CC=C2)CSCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404507
Record name Silver ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene

CAS RN

130184-19-9
Record name Silver ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Casabó, L Escriche, S Alegret, C Jaime… - Inorganic …, 1991 - ACS Publications
Pyridine-Based Macrocycles Containing N, O, and S and Their Use as Ion-Selective 15-Aza-6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca- Page 1 1893 Inorg. Chem. 1991, 30, 1893-1898 …
Number of citations: 48 pubs.acs.org
I Yoon, KM Park, SS Lee - Analytical sciences, 2001 - jstage.jst.go.jp
Formula: C12H16OS2 Formula weight= 240.37 Temperature: 293 K Crystal size: 0.45× 0.30× 0.30 mm Crystal color: colorless Crystal description: block Crystal system: orthorhombic …
Number of citations: 4 www.jstage.jst.go.jp
J Casabó, L Escriche, S Alegret, C Jaime… - Inorg …, 1991 - portalrecerca.uab.cat
Pyridine Based Macrocycles Containing N, O and S, and their use as Ion-selective Electrodes. Theoretical Calculations and Crystal Structure of 15-aza-6-oxa-3,9-dithiabicyclo …
Number of citations: 0 portalrecerca.uab.cat
MH Mashhadizadeh, A Mostafavi, R Razavi… - Sensors and Actuators B …, 2002 - Elsevier
A new PVC membrane electrode that is highly selective to Cu(II) ions was prepared by using 3,6, 9,14-tetrathiabicyclo[9.2.1]tetradeca-11,13-diene as a suitable neutral carrier. The …
Number of citations: 57 www.sciencedirect.com
M Salavati-Niasari - Journal of Inclusion Phenomena and Macrocyclic …, 2008 - Springer
Nickel(II) complexes with six co-ordinate tetraoxo dithia tetraaza macrocyclic ligands derived from diamine and which provide a N 4 S 2 co-ordination sphere, [18]aneN 4 S 2 : 1,4,10,13-…
Number of citations: 7 link.springer.com
F Teixidor, P Anglès, C Vinas, R Kivekäs… - Inorganic …, 2001 - ACS Publications
Ligands LX of the type NS 2 with S-aryl substituents which incorporate the unit 2,6-bis(thiomethyl)pyridine modified with functional groups bonded to the aromatic moieties, either on the …
Number of citations: 12 pubs.acs.org
J Abdou, L Delzeit, J Li, A Hannon - 2022 - ttu-ir.tdl.org
With NASA Advanced Exploration Systems (AES) Life Support Systems (LSS) baselining ionic silver (Ag+) as the biocide of choice, development in silver monitoring technologies …
Number of citations: 3 ttu-ir.tdl.org
A Garau, G Picci, M Arca, AJ Blake, C Caltagirone… - Molecules, 2021 - mdpi.com
This study investigates the coordination chemistry of the tetradentate pyridine-containing 12-membered macrocycles L 1 -L 3 towards Platinum Group metal ions Pd II , Pt II , and Rh III . …
Number of citations: 3 www.mdpi.com
SH Wunderlich, CJ Rohbogner, A Unsinn… - … Process Research & …, 2010 - ACS Publications
A range of aryl and heteroaryl organometallics are efficiently prepared in THF via directed ortho metalation by using the previously reported amide bases tmpMgCl·LiCl (tmp = 2,2,6,6-…
Number of citations: 103 pubs.acs.org
DS Barrett, L Chen, NK Litterman, S Walker - Biochemistry, 2004 - ACS Publications
The enzymes involved in the biosynthesis of peptidoglycan are targets for the development of new antibiotics. The bifunctional high molecular weight (HMW) penicillin-binding proteins (…
Number of citations: 38 pubs.acs.org

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